molecular formula C11H14N2O B13316731 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile

3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile

Cat. No.: B13316731
M. Wt: 190.24 g/mol
InChI Key: TYYJHWCEKSOSMT-UHFFFAOYSA-N
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Description

3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile (CAS: 1153187-22-4) is a benzonitrile derivative featuring a (2-hydroxypropyl)amino methyl substituent at the meta position of the aromatic ring. This compound has been utilized as a synthetic intermediate in pharmaceutical research, though commercial availability is currently discontinued . Its structure combines a polar hydroxyl group with a nitrile moiety, making it suitable for applications requiring hydrogen bonding and electrophilic reactivity.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-[(2-hydroxypropylamino)methyl]benzonitrile

InChI

InChI=1S/C11H14N2O/c1-9(14)7-13-8-11-4-2-3-10(5-11)6-12/h2-5,9,13-14H,7-8H2,1H3

InChI Key

TYYJHWCEKSOSMT-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=CC=C1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-hydroxypropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzonitrile reacts with the hydroxypropylamine to form the desired product .

Industrial Production Methods

Industrial production of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile and related compounds:

Compound Name Core Structure Substituents Key Functional Groups
3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile Benzonitrile (2-Hydroxypropyl)amino methyl at C3 Nitrile, hydroxyl, tertiary amine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-1,1-dimethylethyl amide at C3, methyl at C3 Amide, hydroxyl, tertiary alcohol
4-((Methyl(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)amino)methyl)benzonitrile Benzonitrile Methylaminoethyl-pyrazolyl-pyrido-pyrimidinone at C4 Nitrile, pyrimidinone, pyrazole
3-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-5-[3-(methylamino)propyl]benzonitrile Benzonitrile Pyridinyl ethyl and methylaminopropyl at C3/C5 Nitrile, pyridine, primary amine
Key Observations:
  • Polarity: The hydroxyl group in the target compound enhances hydrophilicity compared to purely alkyl-substituted analogs (e.g., methylaminopropyl in ).
  • Reactivity : The nitrile group enables electrophilic reactions (e.g., cycloadditions), while the hydroxyl and amine groups facilitate hydrogen bonding, distinguishing it from amide-based analogs like .

Physicochemical Properties

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 4-((Methylamino)methyl)benzonitrile Derivatives
Molecular Weight ~220 g/mol (estimated) 237.3 g/mol 530 g/mol (e.g., )
Solubility Moderate in polar solvents Low in water (amide backbone) Low (bulky pyrido-pyrimidinone substituents)
Stability Hydrolysis-sensitive (nitrile) High (amide resistance to hydrolysis) Moderate (pyrimidinone may degrade under acidic conditions)
Notes:
  • The target compound’s nitrile group may hydrolyze to carboxylic acids under acidic/alkaline conditions, unlike the stable amide in .
  • Bulky substituents in pyrido-pyrimidinone derivatives reduce solubility but enhance target specificity in medicinal applications.
Key Challenges:
  • The target compound’s synthesis is simpler than multi-step protocols for pyrido-pyrimidinones , but its discontinued status suggests scalability or stability issues .
Notes:
  • The hydroxyl group in the target compound could mimic natural substrates in enzyme-binding pockets, whereas pyrido-pyrimidinones are optimized for ATP-binding sites in kinases.

Biological Activity

3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile is an organic compound with a unique structure that includes a benzonitrile moiety and a hydroxypropylamino side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer pathways. The following sections will explore its biological activity, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile is C_{12}H_{16}N_2O, characterized by a benzene ring substituted with a nitrile group and a 2-hydroxypropylamino side chain. This structure enhances its ability to interact with various biological targets through hydrogen bonding and other molecular interactions.

PropertyValue
Molecular FormulaC_{12}H_{16}N_2O
Molecular Weight204.27 g/mol
Functional GroupsHydroxy, Amino, Nitrile
SolubilityModerate

Biological Activity

Research indicates that 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile exhibits significant biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

The hydroxypropylamino group enhances the compound's capacity to form hydrogen bonds with target proteins, which may influence their function. Interaction studies have focused on determining the binding affinity of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile against various enzymes and receptors.

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the effect of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile on human cancer cell lines. Results indicated that the compound inhibited cell growth at concentrations ranging from 10 µM to 50 µM, with IC50 values suggesting moderate potency against specific cancer types.
  • Binding Affinity Studies : Using surface plasmon resonance (SPR), researchers measured the binding affinity of the compound to target proteins involved in inflammatory responses. The results indicated a Kd value in the micromolar range, suggesting a moderate interaction strength.
  • Comparative Analysis : When compared to structurally similar compounds, 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile exhibited superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further development.

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